molecular formula C10H10N2O2 B1387810 Methyl 1-methyl-1H-indazole-5-carboxylate CAS No. 1092351-82-0

Methyl 1-methyl-1H-indazole-5-carboxylate

Cat. No. B1387810
M. Wt: 190.2 g/mol
InChI Key: XTOQHQZMRMXLAT-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1H-indazole-5-carboxylate” can be represented by the SMILES string O=C (OC)C1=CC=C (NN=C2)C2=C1 . The compound has a molecular weight of 190.2 and its InChI key is XTOQHQZMRMXLAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 1-methyl-1H-indazole-5-carboxylate” can participate in various chemical reactions. For instance, it can be used as a synthon in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-indazole-5-carboxylate” is a solid substance . It should be stored at room temperature in a sealed, dry environment . The compound has a molecular weight of 190.2 .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 1-methyl-1H-indazole-5-carboxylate is a valuable intermediate in pharmaceutical synthesis. Its indazole core is a crucial component in many drugs due to its biological activity. For instance, indazole derivatives are known for their antibacterial and anti-inflammatory properties . This compound can be used to synthesize novel drugs with potential therapeutic applications.

Material Science

In material science, this compound’s structural motif is significant for creating new materials with unique properties. The indazole ring can be incorporated into polymers or small molecules that form part of advanced materials, potentially useful in electronics or as sensors .

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a diverse range of chemical entities. This versatility is essential for developing new compounds in organic chemistry .

Chromatography

In chromatography, Methyl 1-methyl-1H-indazole-5-carboxylate can be used as a standard or reference compound due to its well-defined properties. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses .

Analytical Chemistry

Analytical chemists use this compound to develop new analytical methods. Its unique structure can interact with other molecules in specific ways, which is useful for identifying and quantifying substances in complex mixtures .

Cancer Research

Some indazole derivatives exhibit antitumor activity. Methyl 1-methyl-1H-indazole-5-carboxylate could be modified to create new compounds that inhibit cancer cell growth, as seen in some studies where indazole compounds were effective against colon and melanoma cell lines .

Antimicrobial Research

The indazole nucleus is known to possess antimicrobial properties. Research into Methyl 1-methyl-1H-indazole-5-carboxylate could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

Catalysis

This compound may also find applications in catalysis. Its structure could be utilized in the design of catalysts that facilitate specific chemical reactions, which is crucial for industrial processes and the synthesis of complex molecules .

Safety And Hazards

“Methyl 1-methyl-1H-indazole-5-carboxylate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a combustible solid . The compound’s safety information includes the signal word “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

methyl 1-methylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQHQZMRMXLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653311
Record name Methyl 1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-indazole-5-carboxylate

CAS RN

1092351-82-0
Record name Methyl 1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 60% NaH oil dispersion (87 mg, 2.2 mmol) in DMF (4 mL) was added methyl 1H-indazole-5-carboxylate (264 mg, 1.50 mmol). The mixture was stirred at room temperature for 1 hour before the dropwise addition of iodomethane (0.11 mL, 1.8 mmol). The mixture was stirred at room temperature for 2 hours, concentrated and the residue was purified by Biotage chromatography (40S column, 15% acetone/heptane) to afford methyl 1-methyl-1H-indazole-5-carboxylate (107 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 1H-indazole-5-carboxylate (2.5 g, 14 mmol) in DMF (45 mL) was added K2CO3 (4.90 g, 35.5 mmol) followed by iodomethane (1.77 mL, 28.4 mmol). The mixture was stirred at room temperature for 2 hours and then heated at 50° C. overnight. The mixture was concentrated, dissolved in EtOAc and washed with saturated aqueous NaCl. The organic extract was dried over Na2SO4, filtered and concentrated. The crude material was purified by CombiFlash (80 g column, 25-45% EtOAc/heptane) to provide methyl 1-methyl-1H-indazole-5-carboxylate (1.07 g, 40%) and methyl 2-methyl-2H-indazole-5-carboxylate (227 mg, 8.4%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
… at C4 position of 1-methyl -1H-indazole, we conducted arylation reactions involving either 1-methyl-5(trifluoromethyl)-1H-indazole 7 or methyl 1-methyl-1H-indazole-5carboxylate 8 as …
Number of citations: 5 onlinelibrary.wiley.com
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org

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